molecular formula C29H20O4 B047715 Tetrakis(4-formylphenyl)methane CAS No. 617706-61-3

Tetrakis(4-formylphenyl)methane

Cat. No.: B047715
CAS No.: 617706-61-3
M. Wt: 432.5 g/mol
InChI Key: NKFUMXIARBFRPH-UHFFFAOYSA-N
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Description

Tetrakis(4-formylphenyl)methane is an organic compound with the molecular formula C29H20O4. It is a tetrahedral molecule where a central carbon atom is bonded to four 4-formylphenyl groups. This compound is notable for its use in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(4-formylphenyl)methane can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with a suitable tetrahedral core, such as tetrakis(4-bromophenyl)methane, under conditions that promote the formation of the desired product. The reaction typically requires a palladium-catalyzed coupling reaction, such as the Sonogashira-Hagihara coupling, followed by formylation to introduce the formyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-formylphenyl)methane undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Tetrakis(4-carboxyphenyl)methane.

    Reduction: Tetrakis(4-hydroxymethylphenyl)methane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tetrakis(4-formylphenyl)methane is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Tetrakis(4-formylphenyl)methane primarily involves its ability to form stable covalent bonds with other molecules. This property is exploited in the synthesis of covalent organic frameworks, where the compound acts as a tetrahedral building block that links with other monomers to form a highly ordered and porous structure. The formyl groups can participate in condensation reactions, forming imine or other linkages that contribute to the stability and functionality of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(4-formylphenyl)methane is unique due to its formyl functional groups, which provide reactive sites for further chemical modifications. This makes it particularly valuable in the synthesis of covalent organic frameworks and other materials where precise control over structure and functionality is required .

Properties

IUPAC Name

4-[tris(4-formylphenyl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFUMXIARBFRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514328
Record name 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617706-61-3
Record name 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Tetrakis(4-formylphenyl)methane lend itself to creating microporous polymers?

A1: this compound possesses four aldehyde (-CHO) groups extending from a central carbon atom, giving it a tetrahedral geometry. [] This tetrahedral structure makes it an ideal building block for creating three-dimensional, hyper-cross-linked polymers. [] The aldehyde groups can react with suitable diamine monomers through condensation polymerization, forming robust benzoxazole linkages and generating a porous network. [] The size and nature of the diamine used can be modified to tune the pore size and properties of the resulting polymer. []

Q2: What makes this compound-derived polymers suitable for gas adsorption and separation?

A2: Research indicates that microporous polybenzoxazoles synthesized using this compound as a building block demonstrate promising gas adsorption properties. [] These polymers exhibit a high affinity for carbon dioxide (CO2) due to the presence of heteroatoms like nitrogen and oxygen within their structure. [] The microporous nature of these polymers, with pore sizes often falling within the range of 0.98-1.46 nm, allows for selective adsorption of CO2 over other gases like nitrogen (N2) and methane (CH4). [] This selectivity, coupled with their high adsorption capacity, makes these polymers potentially valuable for applications like carbon capture and gas separation technologies.

Q3: Beyond gas adsorption, what other applications can benefit from the unique properties of polymers derived from this compound?

A3: The mechanical properties of polymers synthesized using this compound can be tailored for specific applications. For example, researchers have created a self-healing polymer with fast elastic recovery using this compound as a crosslinker for a poly(dimethylsiloxane) backbone. [] The resulting material displays remarkable stretchability (strain at break ~1400%) and can rapidly return to its original shape after stretching. [] This self-healing property arises from the reversible nature of the dynamic bonds formed during the crosslinking process, making it a promising material for applications requiring flexibility, durability, and self-repair capabilities, such as soft robotics, electronic skins, and biosensors. []

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